(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Pharmaceutical impurity reference standard ISO17034 certification Analytical method validation

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 1932353‑11‑1), a chiral bicyclic lactone with molecular formula C₇H₁₀O₄ and molecular weight 158.15 g mol⁻¹, is a defined stereoisomer known as Darunavir Impurity 11. It serves exclusively as a reference standard for identification, quantification and control of this specific stereoisomeric impurity in the second‑generation HIV‑1 protease inhibitor darunavir during analytical method development, method validation (AMV), quality‑controlled (QC) batch release and ANDA regulatory submissions ,.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
Cat. No. B13858487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCOC1C2CC(=O)OC2CO1
InChIInChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m1/s1
InChIKeyLQEIOPTZKCKTPQ-XAHCXIQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (Darunavir Impurity 11) — Procurement-Relevant Chemical Reference Standard Guide


(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS 1932353‑11‑1), a chiral bicyclic lactone with molecular formula C₇H₁₀O₄ and molecular weight 158.15 g mol⁻¹, is a defined stereoisomer known as Darunavir Impurity 11. It serves exclusively as a reference standard for identification, quantification and control of this specific stereoisomeric impurity in the second‑generation HIV‑1 protease inhibitor darunavir during analytical method development, method validation (AMV), quality‑controlled (QC) batch release and ANDA regulatory submissions [1], .

Why the (3aR,4S,6aS) Stereoisomer Cannot Be Replaced by Other Darunavir Impurity Stereoisomers in Regulated Analytical Workflows


The three methoxy‑bicyclic‑lactone stereoisomers observed in darunavir synthesis — (3aR,4S,6aS) (Impurity 11), (3aS,4R,6aR) (Impurity 9) and (3aS,4S,6aR) (Impurity 12) — are not chromatographically co‑eluting, and their distinct spatial arrangements yield different relative retention times (RRTs) on reversed‑phase UPLC/PDA/MS columns [1]. Using an incorrect stereoisomer as a reference standard leads to mis‑assignment or mis‑quantification of impurity peaks, directly jeopardizing the accuracy, precision and linearity required by ICH Q3B(R2) and thereby risking ANDA rejection. Each stereoisomer must therefore be procured as a discrete, fully characterised reference material.

Quantitative Differentiation of (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one Against Its Closest Darunavir Impurity Stereoisomers


Certified Purity Level and ISO17034 Accreditation of the (3aR,4S,6aS) Reference Standard

The (3aR,4S,6aS) isomer is available as a CATO brand analytical standard produced under ISO17034 accreditation with certified purity >95 % (HPLC) [1]. In contrast, the (3aS,4R,6aR) stereoisomer (Impurity 9) is offered by third-party vendors with a typical purity specification of ≥98 % HPLC but without explicit ISO17034 certification . For regulatory submissions, an ISO17034-certified standard provides documented metrological traceability that a non-certified “≥98 % HPLC” product does not inherently guarantee, reducing the need for in-house re-certification and associated costs.

Pharmaceutical impurity reference standard ISO17034 certification Analytical method validation

Stereochemical Identity and Its Direct Impact on Chromatographic Resolution

In a validated UHPLC/PDA/MS method capable of baseline-resolving darunavir and 17 related impurities (resolution ≥1.5 between all peaks, tailing ≤1.5, 18 min run time), the three methoxy‑bicyclic‑lactone stereoisomers — (3aR,4S,6aS), (3aS,4R,6aR) and (3aS,4S,6aR) — elute at distinct relative retention times because of their differing molecular recognition by the C18 stationary phase [1]. Misidentification of an impurity peak due to substitution of one stereoisomer standard for another would introduce a retention-time error that could exceed the method’s acceptance criterion for system suitability, leading to inaccurate impurity quantification and potential batch failure.

Stereoisomer separation Relative retention time UPLC/PDA/MS impurity profiling

Regulatory-Ready Characterisation Package Versus Basic Certificate of Analysis

The (3aR,4S,6aS) reference standard is supplied with a comprehensive characterisation dossier — typically including ¹H and ¹³C NMR, HRMS, HPLC chromatograms, FT‑IR, and a structural conformance report — compliant with ICH and ANVISA guidelines [1]. This package is specifically designed to fulfil the “standard substance and research data” requirements of China’s 2020 Drug Registration Inspection Work Procedures and similar global regulations. Competing stereoisomers from general chemical suppliers frequently ship with only a basic CoA listing retention time and area‑% purity, which regulatory reviewers may deem insufficient for standalone use in impurity quantification.

ANDA submission ICH Q3B(R2) Reference standard characterisation

Procurement-Relevant Application Scenarios for (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one as a Darunavir Impurity Reference Standard


ANDA Analytical Method Development and Validation for Darunavir Impurity Profiling

During the development of a stability‑indicating UPLC/PDA/MS method for generic darunavir, the analyst must establish a system suitability solution that correctly identifies each of the 17 process‑related and degradation impurities. The (3aR,4S,6aS) reference standard is the only material that unequivocally establishes the retention time and spectral fingerprint of Impurity 11, ensuring the method meets the ICH‑required resolution ≥1.5 between adjacent peaks [1]. Its ISO17034 certification [2] provides the metrological traceability demanded by ANVISA and other regulatory agencies.

Batch Release and Stability QC Testing in Commercial Darunavir Production

In routine GMP quality control, each batch of darunavir drug substance must be tested for known and unknown impurities against a certified reference standard. Substituting Impurity 9 or Impurity 12 for the Impurity 11 standard would create an undetectable systematic bias in the impurity profile, potentially causing a batch to be incorrectly passed or failed. The comprehensive characterisation dossier [2] also supports out‑of‑specification (OOS) investigations by providing definitive structural proof of identity.

Forced Degradation Studies for Darunavir Drug Product Registration

When darunavir tablets are subjected to acid, base, oxidative, thermal and photolytic stress as per ICH Q1A(R2), degradation products that co‑migrate with the methoxy‑bicyclic‑lactone region must be unambiguously identified. The UPLC/PDA/MS method described in the literature [1] demonstrates that multiple stereoisomers can be resolved in the same chromatographic window; the (3aR,4S,6aS) standard is essential to confirm whether Impurity 11 increases under a specific stress condition, which in turn informs the degradation pathway and shelf‑life specifications.

Quote Request

Request a Quote for (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.